Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-
CAS No.: 104209-31-6
Cat. No.: VC20168136
Molecular Formula: C20H24N2O4
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104209-31-6 |
|---|---|
| Molecular Formula | C20H24N2O4 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-[4-[4-(4-acetamidophenoxy)butoxy]phenyl]acetamide |
| Standard InChI | InChI=1S/C20H24N2O4/c1-15(23)21-17-5-9-19(10-6-17)25-13-3-4-14-26-20-11-7-18(8-12-20)22-16(2)24/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,22,24) |
| Standard InChI Key | JYFHRGNXCXTTBR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)NC(=O)C |
Introduction
Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-, also known as 4',4'''-(tetramethylenedioxy)diacetanilide, is a complex organic compound with a molecular formula of C20H24N2O4 . This compound features two acetamide groups connected by a butanediyl chain and phenylene units, which contribute to its unique structural and chemical properties. It has been studied for its potential applications in pharmaceuticals, particularly as a lead compound for developing new antimicrobial agents.
Biological Activities and Potential Applications
This compound has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent. Additionally, its structural characteristics allow for modifications to enhance biological activity, making it a valuable candidate for further research in pharmaceuticals.
| Application Area | Potential Use |
|---|---|
| Pharmaceuticals | Lead compound for new antibiotics |
| Materials Science | Potential applications due to structural versatility |
Environmental Impact
Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- is classified as very toxic to aquatic life, both acutely and chronically, according to the GHS classification . This highlights the need for careful handling and disposal to minimize environmental impact.
| Hazard Classification | Description |
|---|---|
| Aquatic Acute 1 | Very toxic to aquatic life |
| Aquatic Chronic 1 | Very toxic with long-lasting effects |
Comparison with Similar Compounds
Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- shares structural similarities with other acetamide derivatives but has distinct properties due to its specific linker and functional groups.
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- | Longer linker | Additional carbon in the linker |
| Acetamide N-[4-(octyloxy)phenyl]- | Octyloxy substituent | Different alkyl chain length affecting solubility |
| N,N'-(1,4-Phenylene)bis(acetoacetamide) | Similar functional groups | Different connectivity affecting reactivity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume